molecular formula C24H23N3O2S B608496 LCB 03-0110

LCB 03-0110

Katalognummer: B608496
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: ZCWXCBKGPJOAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LCB03-0110 is a potent angiogenesis inhibitor. LCB03-0110 inhibits VEGFR-2 and JAK/STAT3 signalling in primary cultured human endothelial cells and cancer cells.

Biologische Aktivität

LCB 03-0110 is a novel compound recognized for its potent biological activity, particularly as an inhibitor of various tyrosine kinases. This article delves into its mechanisms, effects on specific cell types, and implications for therapeutic applications, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

  • Chemical Name : 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride
  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₂S
  • Purity : ≥98%
  • IC50 Values :
    • c-Src kinase: 1.3 nM
    • DDR2 (active form): 6 nM
    • DDR2 (non-active form): 145 nM

This compound is classified as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor, which plays a significant role in various cellular processes including inflammation and fibrosis .

This compound exerts its effects primarily through the inhibition of key signaling pathways involved in inflammation and fibrosis:

  • Tyrosine Kinase Inhibition : It inhibits over 90% of a panel of 20 tyrosine kinases at a concentration of 10 µM, making it a multi-targeted inhibitor .
  • Cellular Effects :
    • Suppresses activation of macrophages induced by lipopolysaccharide (LPS).
    • Inhibits fibroblast activation induced by transforming growth factor β1 (TGF-β1).
    • Reduces the synthesis of pro-inflammatory cytokines such as TNF-α, iNOS, and COX-2 in activated macrophages .

Anti-inflammatory Effects

In various studies, this compound has demonstrated significant anti-inflammatory properties:

  • Macrophage Studies : In J774A.1 macrophage cells activated by LPS, this compound inhibited cell migration and reduced nitric oxide production and inflammatory cytokine synthesis .
Cell Type Effect Observed IC50 Value
J774A.1 MacrophagesInhibition of migrationNot specified
Primary Dermal FibroblastsSuppression of proliferation and migrationNot specified

Wound Healing Studies

This compound has been evaluated in wound healing models, showing promising results:

  • Animal Model : Topical application on rabbit ear wounds led to reduced myofibroblast and macrophage accumulation, indicating less scar formation without delaying wound closure .
Study Type Outcome Reference
Rabbit Ear WoundsReduced hypertrophic scar formation
Dermal FibroblastsInhibition of TGF-β1-induced activation

Allergic Contact Dermatitis (ACD)

In a comparative study on the efficacy of this compound against allergic contact dermatitis:

  • Both this compound and dasatinib were effective in reducing symptoms such as ear swelling and epidermal thickness in mice models. They showed similar potency to tacrolimus but did not induce skin atrophy, unlike glucocorticoids .

Dry Eye Disease (DED)

Recent research indicated that this compound could be beneficial for treating dry eye disease by suppressing inflammatory responses in corneal epithelial cells and Th17 cells. It notably reduced IL-6 and IL-8 levels while being non-toxic to these cells .

Eigenschaften

Molekularformel

C24H23N3O2S

Molekulargewicht

417.5 g/mol

IUPAC-Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol

InChI

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26)

InChI-Schlüssel

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Kanonische SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LCB03-0110;  LCB030110;  LCB03 0110

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LCB 03-0110
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LCB 03-0110
Reactant of Route 3
Reactant of Route 3
LCB 03-0110
Reactant of Route 4
Reactant of Route 4
LCB 03-0110
Reactant of Route 5
Reactant of Route 5
LCB 03-0110
Reactant of Route 6
Reactant of Route 6
LCB 03-0110

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.